2-(Pyridin-3-yloxy)ethanol

Description

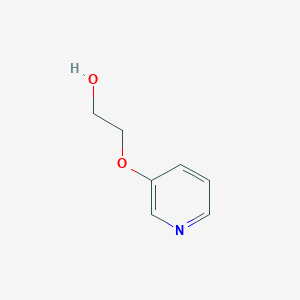

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBXNOIFACMNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619919 | |

| Record name | 2-[(Pyridin-3-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119967-49-6 | |

| Record name | 2-(3-Pyridinyloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119967-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Pyridin-3-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yloxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Pyridin-3-yloxy)ethanol from 3-hydroxypyridine

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-3-yloxy)ethanol from 3-Hydroxypyridine

Abstract

This guide provides a comprehensive technical overview for the synthesis of 2-(pyridin-3-yloxy)ethanol, a valuable intermediate in pharmaceutical and materials science. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for ether formation. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, strategies for optimization, and critical safety considerations. By grounding the protocol in established chemical principles and providing a framework for self-validation, this guide aims to empower scientists to reliably and efficiently execute this synthesis.

Introduction and Theoretical Foundation

The synthesis of pyridyl ethers is of significant interest due to their prevalence in biologically active molecules and functional materials. The target compound, 2-(pyridin-3-yloxy)ethanol, incorporates a pyridyl core linked via an ether bridge to a functionalized ethanol sidechain. This structure serves as a versatile building block for more complex molecular architectures.

The most direct and reliable method for preparing this ether is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves the reaction of an alkoxide ion with a primary alkyl halide.[2] In this specific synthesis, the key steps are:

-

Deprotonation: The weakly acidic hydroxyl group of 3-hydroxypyridine is deprotonated by a suitable base to form the more nucleophilic pyridin-3-olate anion.

-

Nucleophilic Attack: The resulting pyridin-3-olate anion acts as a nucleophile, attacking the electrophilic carbon of an ethanol derivative bearing a good leaving group (e.g., 2-chloroethanol or 2-bromoethanol).

-

Displacement: The nucleophile displaces the leaving group (e.g., Cl⁻ or Br⁻) in a concerted, single-step mechanism, forming the desired C-O ether bond.[1]

The choice of a primary alkyl halide like 2-chloroethanol is critical, as the SN2 mechanism is highly sensitive to steric hindrance. Secondary and tertiary alkyl halides are more prone to undergo competing elimination (E2) reactions, especially in the presence of a strong base, which would lead to undesired byproducts.[3]

Reaction Mechanism: Williamson Ether Synthesis

The mechanism involves the formation of a sodium pyridin-3-olate intermediate, which then undergoes an SN2 reaction with 2-chloroethanol.

Caption: Williamson ether synthesis mechanism for 2-(Pyridin-3-yloxy)ethanol.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. It is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagent and Equipment Preparation

Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the strong base by atmospheric moisture.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 1.0 | 9.51 g | Solid, ensure it is dry. |

| Sodium Hydride (60% disp.) | NaH | 24.00 | 1.1 | 4.40 g | Highly reactive. Handle with extreme care. |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 1.1 | 8.86 g (7.1 mL) | Toxic liquid. Handle in a fume hood. |

| Anhydrous Dimethylformamide | C₃H₇NO | 73.09 | - | 150 mL | Anhydrous grade solvent is critical. |

Step-by-Step Synthesis Procedure

-

Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet.

-

Reagent Addition (Base): Under a positive flow of inert gas, carefully add the sodium hydride (60% dispersion in mineral oil) to the flask. Add 100 mL of anhydrous DMF to the flask via cannula or syringe.

-

Substrate Addition: Dissolve 3-hydroxypyridine (9.51 g) in 50 mL of anhydrous DMF and add this solution to the dropping funnel.

-

Deprotonation: Cool the NaH/DMF suspension to 0°C using an ice bath. Slowly add the 3-hydroxypyridine solution dropwise over 30 minutes, keeping the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed.

-

Causality Check: Slow, cooled addition is crucial to control the exothermic reaction and the rate of hydrogen evolution. The formation of a dark-colored solution indicates the formation of the sodium pyridin-3-olate salt.

-

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Electrophile Addition: Add 2-chloroethanol (7.1 mL) to the dropping funnel. Cool the reaction mixture back to 0°C and add the 2-chloroethanol dropwise over 20 minutes.

-

Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Very slowly and carefully, quench the excess NaH by adding 20 mL of cold water dropwise.

-

Safety Critical Step: The quenching process is highly exothermic and will evolve hydrogen gas. Perform this step slowly in an ice bath and behind a safety shield.

-

-

Extraction: Transfer the mixture to a separatory funnel containing 200 mL of ethyl acetate and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer two more times with 100 mL portions of ethyl acetate.

-

Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual DMF and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 50% up to 100%) to yield 2-(pyridin-3-yloxy)ethanol as a pure product.

Overall Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Optimization and Mechanistic Considerations

The efficiency of the synthesis can be influenced by several parameters. The choice of base, solvent, and temperature are interconnected and must be considered together.

| Parameter | Options | Rationale and Field Insights |

| Base | NaH, K₂CO₃, NaOH, Cs₂CO₃ | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.[2] K₂CO₃ is a milder, less hazardous base suitable for scaled-up reactions but may require higher temperatures and longer reaction times.[4] Cs₂CO₃ is often highly effective due to the "caesium effect," which enhances the nucleophilicity of the resulting alkoxide, but it is more expensive. |

| Solvent | DMF, DMSO, Acetonitrile, Acetone | A polar aprotic solvent is required to dissolve the ionic intermediate (pyridin-3-olate) and support the SN2 mechanism.[5] DMF and DMSO are excellent choices for their high polarity and boiling points. Acetonitrile and Acetone can also be used, often in conjunction with milder bases like K₂CO₃. |

| Temperature | 0°C to 100°C | The initial deprotonation should be performed at a low temperature to control exothermicity. The subsequent SN2 reaction temperature is a trade-off: higher temperatures increase the reaction rate but can also promote side reactions. A range of 70-80°C is typically effective. |

| Leaving Group | -Cl, -Br, -I, -OTs | The reactivity order for the leaving group is I > Br > OTs > Cl. While 2-bromoethanol or 2-iodoethanol would be more reactive, 2-chloroethanol is often chosen due to its lower cost and greater stability.[2] |

A key consideration is the potential for N-alkylation versus O-alkylation. While the phenoxide-like oxygen is the thermodynamically favored site of attack, some N-alkylation at the pyridine nitrogen can occur, leading to a charged pyridinium salt. This is generally a minor pathway under these conditions but can be influenced by the solvent and counter-ion.

Product Characterization

Confirmation of the final product structure and purity is essential. The following data are characteristic of 2-(pyridin-3-yloxy)ethanol.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the pyridyl protons (typically in the δ 7.0-8.5 ppm range), the two methylene groups of the ethanol chain (triplets, δ ~4.0 ppm), and the hydroxyl proton (a broad singlet). |

| ¹³C NMR | Resonances for the five distinct pyridine carbons and the two carbons of the ethoxy side chain. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z = 140.07.[6] |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid. |

Safety and Hazard Management

Professional laboratory safety practices are mandatory for this synthesis. The primary hazards are associated with the reagents.

-

3-Hydroxypyridine: Harmful if swallowed. Causes skin and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe burns. Handle only in an inert atmosphere and away from any water sources.

-

2-Chloroethanol: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is a combustible liquid. All manipulations must be performed in a certified chemical fume hood with appropriate PPE.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always ensure that an appropriate fire extinguisher (Class D for NaH), safety shower, and eyewash station are readily accessible.[7] All waste must be disposed of according to institutional and local environmental regulations.

References

- 3-Pyridinol Safety Data Sheet. Revision Date 22-Dec-2025.

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). Available at: [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

-

Williamson Ether Synthesis Lab Procedure Example. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Edubirdie. (2021-07-28). Available at: [Link]

-

2-(pyridin-3-yloxy)ethan-1-ol. PubChem. Available at: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. edubirdie.com [edubirdie.com]

- 6. PubChemLite - 2-(pyridin-3-yloxy)ethan-1-ol (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-3-yloxy)ethanol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Pyridin-3-yloxy)ethanol (CAS No. 119967-49-6). While published experimental data for this specific compound is limited, this document synthesizes information from structurally related analogues, predictive models, and established analytical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The guide details the molecule's structural and chemical properties, proposes a viable synthetic route, and outlines a complete suite of state-of-the-art analytical protocols for its empirical characterization. This document is designed to serve as a foundational resource, enabling further research and application of this promising pyridine derivative.

Introduction and Molecular Structure

2-(Pyridin-3-yloxy)ethanol is a heterocyclic organic compound featuring a pyridine ring linked to an ethanol moiety through an ether bond at the 3-position. This structure combines the aromatic, basic properties of the pyridine core with the polarity and hydrogen-bonding capabilities of the hydroxyethyl side chain. Such hybrid structures are of significant interest in medicinal chemistry and materials science, as they often serve as versatile scaffolds for developing molecules with tailored biological activities and physical properties[1][2].

The presence of a nitrogen atom in the pyridine ring, an ether linkage, and a terminal hydroxyl group imparts a unique electronic and steric profile, suggesting potential applications as a ligand, a synthetic intermediate, or a fragment in drug discovery programs[2][3]. This guide aims to provide the necessary foundational knowledge to work with and characterize this compound.

1.1. Chemical Identity

-

IUPAC Name: 2-(Pyridin-3-yloxy)ethanol

-

CAS Number: 119967-49-6[4]

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol [4]

-

InChI Key: IFBXNOIFACMNNE-UHFFFAOYSA-N[4]

1.2. Molecular Structure

The two-dimensional structure of 2-(Pyridin-3-yloxy)ethanol is depicted below.

Caption: 2D structure of 2-(Pyridin-3-yloxy)ethanol.

Predicted Physicochemical Properties

Due to the scarcity of direct experimental data, the following properties are predicted based on the compound's structure and data from its isomers, such as 2-(pyridin-2-yloxy)ethanol and 3-methoxypyridine.

| Property | Predicted Value / Description | Rationale & Supporting Evidence |

| Appearance | Colorless to light yellow liquid or low-melting solid. | Common for pyridine derivatives of this molecular weight. |

| Boiling Point | >200 °C at atmospheric pressure. | The related isomer 2-(pyridin-2-yloxy)ethanol has a boiling point of 120 °C at 5 Torr. The hydroxyl group allows for hydrogen bonding, significantly raising the boiling point compared to non-hydroxylated analogues. |

| Solubility | Soluble in water, ethanol, methanol, DMSO, and other polar organic solvents. Limited solubility in non-polar solvents like hexane. | The polar pyridine ring, ether linkage, and hydroxyl group facilitate interactions with polar solvents. This is a common characteristic of pyridine derivatives[5]. |

| pKa (Basicity) | ~4.8 - 5.2 (for the pyridine nitrogen) | The pKa of pyridine is ~5.2. The electron-withdrawing effect of the 3-yloxy substituent is expected to slightly decrease the basicity. The pKa of 3-methoxypyridine is a good proxy[6][7]. |

| pKa (Acidity) | ~14 - 16 (for the hydroxyl proton) | Typical pKa range for a primary alcohol. |

| LogP | 0.5 - 1.0 | The structure has both hydrophilic (pyridine-N, ether-O, hydroxyl-OH) and lipophilic (aromatic ring, ethyl chain) character, suggesting a balanced partition coefficient. |

Synthesis and Purification

A robust and widely applicable method for synthesizing aryl ethers like 2-(Pyridin-3-yloxy)ethanol is the Williamson ether synthesis [8]. This Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide[9].

3.1. Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3-hydroxypyridine with 2-chloroethanol in the presence of a suitable base. The base deprotonates the hydroxyl group of 3-hydroxypyridine to form the more nucleophilic pyridin-3-olate, which then displaces the chloride from 2-chloroethanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Pyridin-3-yloxy)ethanol | CymitQuimica [cymitquimica.com]

- 5. byjus.com [byjus.com]

- 6. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]

- 7. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

2-(Pyridin-3-yloxy)ethanol molecular structure and formula

## An In-Depth Technical Guide to 2-(Pyridin-3-yloxy)ethanol: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-(Pyridin-3-yloxy)ethanol (CAS No. 119967-49-6). As a key building block in medicinal chemistry, this compound serves as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to muscarinic M3 receptor antagonists. This document consolidates essential technical information to support researchers and drug development professionals in leveraging this versatile molecule.

Molecular Structure and Chemical Formula

2-(Pyridin-3-yloxy)ethanol is a heterocyclic compound featuring a pyridine ring linked to an ethanol moiety through an ether bond. This structural arrangement imparts specific physicochemical properties that are instrumental in its synthetic utility.

Molecular Formula: C₇H₉NO₂

Molecular Weight: 139.15 g/mol [1]

Chemical Identifiers:

-

CAS Number: 119967-49-6[1]

-

InChI: 1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2[1]

-

InChIKey: IFBXNOIFACMNNE-UHFFFAOYSA-N[1]

-

SMILES: C1=CN=C(C=C1)OCCO

Below is a diagram illustrating the molecular structure of 2-(Pyridin-3-yloxy)ethanol.

Caption: Molecular structure of 2-(Pyridin-3-yloxy)ethanol.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, theoretical predictions for ¹H and ¹³C NMR are valuable for characterization. The predicted chemical shifts are influenced by the electronegative oxygen atom and the aromatic pyridine ring.

¹H NMR (Predicted):

-

The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm).

-

The methylene protons adjacent to the ether oxygen (-O-CH₂-) would likely resonate around δ 4.0-4.5 ppm.

-

The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are predicted to be in the δ 3.5-4.0 ppm range.

-

The hydroxyl proton (-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Predicted):

-

The carbon atoms of the pyridine ring are expected in the δ 120-150 ppm region.

-

The carbon attached to the ether oxygen (-O-CH₂) will be significantly deshielded, likely appearing around δ 65-75 ppm.

-

The carbon bearing the hydroxyl group (-CH₂-OH) is also expected to be in a similar region, around δ 60-70 ppm.

Synthesis of 2-(Pyridin-3-yloxy)ethanol

The most common and industrially scalable method for the synthesis of 2-(Pyridin-3-yloxy)ethanol is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Williamson Ether Synthesis Protocol

This synthesis proceeds by reacting 3-hydroxypyridine with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

Caption: General workflow for the synthesis of 2-(Pyridin-3-yloxy)ethanol.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, though hypothetical, laboratory-scale protocol based on the principles of the Williamson ether synthesis.

-

Deprotonation of 3-Hydroxypyridine:

-

To a solution of 3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq) or potassium hydroxide (KOH, 1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridin-3-olate anion.

-

-

Nucleophilic Substitution:

-

To the resulting mixture, add 2-chloroethanol (1.1 eq) dropwise.

-

Heat the reaction mixture to 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 1 to 8 hours[2].

-

-

Workup and Purification:

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-(Pyridin-3-yloxy)ethanol.

-

Applications in Drug Development

2-(Pyridin-3-yloxy)ethanol is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its role as a precursor for muscarinic M3 receptor antagonists.

Intermediate for Muscarinic M3 Receptor Antagonists

Muscarinic M3 receptors are involved in the contraction of smooth muscles and the secretion from glands. Antagonists of this receptor are used in the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

The hydroxyl group of 2-(Pyridin-3-yloxy)ethanol can be converted into a good leaving group (e.g., a tosylate or mesylate) or a halide. This activated intermediate can then be used to alkylate a nucleophilic amine, often a piperidine derivative, to construct the core of the final drug molecule.

Caption: Synthetic pathway from 2-(Pyridin-3-yloxy)ethanol to a muscarinic M3 receptor antagonist.

Safety Information

While a specific, comprehensive safety data sheet (SDS) for 2-(Pyridin-3-yloxy)ethanol is not widely available, general precautions for handling substituted pyridines and alcohols should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-(Pyridin-3-yloxy)ethanol is a structurally important and synthetically versatile molecule in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and its utility as a key building block for muscarinic M3 receptor antagonists make it a compound of significant interest for drug discovery and development. This guide provides a foundational understanding of its chemistry and applications, intended to facilitate further research and innovation.

References

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Pyridyl Nitrogen in 2-(Pyridin-3-yloxy)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous feature in medicinal chemistry, prized for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule. The nitrogen atom, with its lone pair of electrons, is the epicenter of the ring's chemical personality. This guide focuses on 2-(Pyridin-3-yloxy)ethanol, a molecule that combines the key pyridine nucleus with a flexible hydroxyethyl ether side chain. Understanding the reactivity of the pyridyl nitrogen in this specific context is critical for drug development professionals, as it dictates metabolic stability, potential for salt formation, formulation strategies, and off-target interactions. This document provides a detailed examination of the electronic and steric factors governing the nitrogen's reactivity, its behavior as a base and a nucleophile, and practical protocols for its chemical modification and characterization.

Electronic and Steric Landscape of the Pyridyl Nitrogen

The reactivity of the pyridyl nitrogen in 2-(Pyridin-3-yloxy)ethanol is a direct consequence of the electronic and steric environment created by its substituents.

Electronic Effects of the 3-(2-Hydroxyethoxy) Substituent

The substituent at the 3-position is an alkoxy group, which exerts two opposing electronic effects:

-

Inductive Effect (-I): The oxygen atom is more electronegative than the carbon atoms of the pyridine ring. This leads to a withdrawal of electron density through the sigma bonds, which deactivates the ring and decreases the basicity of the nitrogen.

-

Resonance Effect (+R): The lone pairs on the ether oxygen can be delocalized into the pyridine ring's π-system. This effect donates electron density to the ring, which would typically increase the basicity of the nitrogen.

However, for a substituent at the meta (3-) position, direct resonance interaction with the ring nitrogen is not possible. Consequently, the electron-withdrawing inductive effect (-I) is the dominant factor.[1] This is quantified by Hammett substituent constants (σ), where a positive value indicates an electron-withdrawing nature.[2][3]

| Parameter | Value | Implication for Reactivity |

| Hammett Constant (σmeta) for -OCH₃ | +0.12[1] | The positive value confirms the net electron-withdrawing nature of the alkoxy group at the meta position, reducing electron density at the pyridyl nitrogen. |

| Predicted pKa | ~4.8[4][5] | Less basic than unsubstituted pyridine (pKa ≈ 5.2), reflecting the deactivating inductive effect of the 3-alkoxy group. |

Table 1: Key Electronic Parameters Influencing Nitrogen Reactivity.

This net electron withdrawal makes the pyridyl nitrogen in 2-(Pyridin-3-yloxy)ethanol less basic and less nucleophilic than in unsubstituted pyridine.

Steric Considerations

The 3-position placement of the (2-hydroxyethoxy) side chain means it does not physically obstruct the nitrogen atom's lone pair. This steric accessibility is a significant advantage, allowing the nitrogen to react readily with protons, electrophiles, and Lewis acids without significant hindrance, a common issue for pyridines substituted at the 2- or 6-positions.

Basicity and pKa: The Fundamental Property

The most fundamental chemical property of the pyridyl nitrogen is its basicity, quantitatively expressed by the pKa of its conjugate acid (the pyridinium ion). The pKa dictates the protonation state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding.

The pKa of 3-methoxypyridine is reported as 4.78-4.88, slightly lower than that of pyridine (~5.2), which serves as a reliable estimate for 2-(Pyridin-3-yloxy)ethanol.[4][6]

Workflow for Reactivity Assessment

Caption: Workflow for assessing the pyridyl nitrogen's reactivity.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for accurately determining the pKa of a basic compound like 2-(Pyridin-3-yloxy)ethanol.[7][8][9]

Principle: The compound is dissolved in an aqueous solution and titrated with a strong acid (e.g., HCl). The pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (pyridinium) and neutral species are equal.[9]

Methodology:

-

Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[7]

-

Sample Preparation: Prepare a ~1 mM solution of 2-(Pyridin-3-yloxy)ethanol in deionized water. To maintain constant ionic strength, make the solution 0.15 M in potassium chloride (KCl).[8]

-

Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas to remove dissolved CO₂.[7]

-

Titration: Titrate the solution with a standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL), allowing the pH reading to stabilize after each addition.

-

Data Analysis: Record the pH after each addition of titrant. Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point from the steepest part of the curve (or the maximum of the first derivative). The pKa is the pH value at exactly half of the equivalence point volume.[8]

-

Validation: Perform the titration in triplicate to ensure reproducibility.

Nucleophilic Reactivity at the Nitrogen Center

The lone pair of electrons on the sp²-hybridized nitrogen atom allows it to act as a nucleophile, attacking a variety of electrophilic species.

N-Alkylation (Quaternization)

Quaternization is the reaction of the pyridyl nitrogen with an alkylating agent (e.g., an alkyl halide) to form a permanently positively charged quaternary pyridinium salt. This transformation dramatically increases the compound's polarity and water solubility.

Caption: General mechanism for N-alkylation (quaternization).

Experimental Protocol: Synthesis of 1-Methyl-3-(2-hydroxyethoxy)pyridinium Iodide This protocol is adapted from general procedures for the quaternization of pyridines with methyl iodide.[10][11]

Principle: The nucleophilic pyridyl nitrogen attacks the electrophilic methyl group of methyl iodide in an SN2 reaction. The resulting pyridinium iodide salt often precipitates from the reaction solvent.

Methodology:

-

Reaction Setup: In a sealed tube or round-bottom flask fitted with a reflux condenser, dissolve 2-(Pyridin-3-yloxy)ethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

-

Reagent Addition: Add methyl iodide (1.1 - 1.5 eq) to the solution.

-

Reaction Conditions: Heat the mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by TLC or LC-MS.[10] For less reactive pyridines, heating is often necessary.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

-

Characterization: Confirm the structure of the product by NMR spectroscopy and mass spectrometry. A significant downfield shift of all pyridine ring protons is expected upon quaternization.[12]

N-Oxidation

Oxidation of the pyridyl nitrogen to an N-oxide is a pivotal transformation in drug metabolism and synthetic chemistry. The N-O bond introduces a strong dipole, making the N-oxide highly polar. It also alters the electronic properties of the ring, rendering the C2 and C4 positions susceptible to nucleophilic attack.

Caption: General mechanism for N-oxidation with a peracid.

Experimental Protocol: Synthesis of 2-(Pyridin-3-yloxy)ethanol N-oxide This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for the N-oxidation of pyridines.[13][14]

Principle: The pyridyl nitrogen attacks the terminal, electrophilic oxygen atom of the peracid in a concerted mechanism, transferring the oxygen to the nitrogen and producing the N-oxide and meta-chlorobenzoic acid as a byproduct.

Methodology:

-

Reaction Setup: Dissolve 2-(Pyridin-3-yloxy)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add solid m-CPBA (1.1-1.5 eq, corrected for purity) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) to destroy excess peracid. Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) to remove the benzoic acid byproduct, and then with brine.[15]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the product structure using NMR and mass spectrometry. Upon N-oxidation, the C2/C6 protons typically shift downfield, while the C3/C5 and C4 protons may shift slightly upfield or downfield depending on the solvent and substitution.[16]

Competing Reactivity: The Hydroxyl Group

A key consideration for drug development professionals is the potential for reactions at other sites in the molecule. The primary alcohol of the 2-hydroxyethoxy side chain is also a reactive functional group.

-

Acylation/Esterification: In the presence of acylating agents (e.g., acetic anhydride, acyl chlorides) and a base, the primary alcohol can be readily acylated to form an ester. Pyridine itself is often used as a catalyst and base in such reactions.[17][18][19]

-

Competition: In reactions involving electrophiles, there can be competition between the pyridyl nitrogen and the hydroxyl oxygen. Generally, the pyridyl nitrogen is more nucleophilic than the neutral alcohol. However, under basic conditions where the alcohol is deprotonated to the more nucleophilic alkoxide, or with hard electrophiles that prefer oxygen, reaction at the hydroxyl group can dominate. For reactions like tosylation, pyridine acts as a nucleophilic catalyst, activating the tosyl chloride towards attack by the alcohol.[20][21]

Analytical Characterization

Confirming the outcome of reactions at the pyridyl nitrogen is crucial. NMR spectroscopy is the most powerful tool for this purpose.

| Compound Type | H-2/H-6 (α-protons) | H-4 (γ-proton) | H-5 (β-proton) | C-2/C-6 | C-4 |

| Parent Pyridine | Downfield (δ ~8.5) | Mid-field (δ ~7.7) | Upfield (δ ~7.3) | ~150 ppm | ~136 ppm |

| N-Oxide | Downfield shift | Upfield shift | Upfield shift | Shift | Shift |

| Quaternary Salt | Significant downfield shift (δ >9.0) | Significant downfield shift | Significant downfield shift | Downfield shift | Downfield shift |

Table 2: General ¹H and ¹³C NMR Chemical Shift Trends upon Modification of the Pyridyl Nitrogen.[12][16][22][23] (Exact shifts are solvent and substituent dependent).

-

¹H NMR: Quaternization causes a pronounced downfield shift (deshielding) of all ring protons due to the introduction of a formal positive charge.[12] N-oxidation also causes a downfield shift of the α-protons (H-2, H-6), but the effect on other protons is less predictable.[16]

-

¹³C NMR: Similar to proton NMR, both quaternization and N-oxidation cause significant changes in the carbon chemical shifts, reflecting the altered electronic distribution in the ring.[22][24]

-

Mass Spectrometry: Provides definitive confirmation of the mass change associated with the addition of an alkyl group (quaternization) or an oxygen atom (N-oxidation).

Conclusion

The pyridyl nitrogen of 2-(Pyridin-3-yloxy)ethanol possesses moderate basicity and is sterically unhindered, making it a readily accessible site for chemical modification. Its reactivity is dominated by the electron-withdrawing inductive effect of the 3-alkoxy substituent, rendering it slightly less nucleophilic than unsubstituted pyridine. Key reactions include protonation, N-alkylation to form quaternary salts, and N-oxidation to the corresponding N-oxide. These transformations profoundly alter the molecule's physicochemical properties, such as polarity, solubility, and metabolic profile. For drug development professionals, a thorough understanding of this reactivity, including potential competition from the side-chain hydroxyl group, is essential for rational molecular design, prodrug strategies, and predicting metabolic fate. The protocols and analytical data presented in this guide provide a robust framework for the exploration and manipulation of this important chemical scaffold.

References

-

Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Online]. Available: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Online]. Available: [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center, 1991. [Online]. Available: [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is - Testbook.com. [Online]. Available: [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. [Online]. Available: [Link]

-

Supporting information for - The Royal Society of Chemistry. [Online]. Available: [Link]

-

Showing Compound 3-Methoxypyridine (FDB004414) - FooDB. [Online]. Available: [Link]

-

3-Methoxypyridine | C6H7NO | CID 23719 - PubChem. [Online]. Available: [Link]

-

Synthesis of 2-(3-Pyridinyl)ethanol - PrepChem.com. [Online]. Available: [Link]

-

Hammett Substituent Constants. [Online]. Available: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Dergipark, 2024. [Online]. Available: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Online]. Available: [Link]

-

1 H NMR spectra of a sample containing 0.05 M pyridine. [Online]. Available: [Link]

-

Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Online]. Available: [Link]

-

Unit 4: Free Energy Relationships. [Online]. Available: [Link]

-

13C-NMR Shift Increments for 3-Substituted Pyridines. [Online]. Available: [Link]

-

Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions. [Online]. Available: [Link]

-

Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. J. Chem. Soc., Perkin Trans. 1, 1976, pp. 101-104. [Online]. Available: [Link]

-

Hammett equation - Wikipedia. [Online]. Available: [Link]

-

CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Online]. Available: [Link]

-

What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry. [Online]. Available: [Link]

-

Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. J. Chem. Educ., 84(1), p. 123, 2007. [Online]. Available: [Link]

-

ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. [Online]. Available: [Link]

-

hammett substituent constants: Topics by Science.gov. [Online]. Available: [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Online]. Available: [Link]

-

Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances, 11(3), pp. 1533-1537, 2021. [Online]. Available: [Link]

-

Potentiometric titration. protocols.io, 2018. [Online]. Available: [Link]

-

Synthesis of Koser's Reagent and Derivatives. Org. Synth., 90, p. 301, 2013. [Online]. Available: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online]. Available: [Link]

-

Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. [Online]. Available: [Link]

-

Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules, 17(9), pp. 10727-10735, 2012. [Online]. Available: [Link]

-

potentiometric titration method: Topics by Science.gov. [Online]. Available: [Link]

-

2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. [Online]. Available: [Link]

-

Chemical shifts. [Online]. Available: [Link]

-

Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. [Online]. Available: [Link]

-

An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. Molecules, 24(6), p. 1045, 2019. [Online]. Available: [Link]

-

1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magn Reson Chem, 43(6), pp. 499-506, 2005. [Online]. Available: [Link]

-

Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Inorganics, 11(10), p. 403, 2023. [Online]. Available: [Link]

-

Workup: mCPBA Oxidation - Not Voodoo. [Online]. Available: [Link]

-

Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. [Online]. Available: [Link]

-

Quaternization Reactions. II. Pyridazines. Acta Chem. Scand., 21, pp. 1067-1076, 1967. [Online]. Available: [Link]

-

17.6: Reactions of Alcohols - Chemistry LibreTexts. [Online]. Available: [Link]

-

ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center, 1969. [Online]. Available: [Link]

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. researchgate.net [researchgate.net]

- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 4. 3-METHOXYPYRIDINE | 7295-76-3 [chemicalbook.com]

- 5. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]

- 6. 3-Methoxypyridine | C6H7NO | CID 23719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. Workup [chem.rochester.edu]

- 16. rsc.org [rsc.org]

- 17. echemi.com [echemi.com]

- 18. reddit.com [reddit.com]

- 19. mdpi.com [mdpi.com]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. testbook.com [testbook.com]

- 23. researchgate.net [researchgate.net]

- 24. sci-hub.ru [sci-hub.ru]

A Comprehensive Review of 2-(Pyridin-3-yloxy)ethanol and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its favorable pharmacokinetic properties make it a privileged structure in drug design. This guide provides an in-depth review of a specific class of pyridine derivatives, 2-(pyridin-3-yloxy)ethanol and its analogs, focusing on their synthesis, diverse biological activities, and potential as therapeutic agents. We will delve into the structure-activity relationships that govern their function and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction to the 2-(Pyridin-3-yloxy)ethanol Scaffold

The 2-(pyridin-3-yloxy)ethanol core structure combines the key features of a pyridine ring with a flexible ethanol linker attached via an ether linkage at the 3-position. This arrangement allows for diverse structural modifications at both the pyridine ring and the ethanol moiety, enabling the fine-tuning of physicochemical and pharmacological properties. The ether oxygen and the hydroxyl group of the ethanol chain can participate in hydrogen bonding, a crucial interaction for binding to biological targets. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor interactions.

This unique combination of structural features has led to the exploration of 2-(pyridin-3-yloxy)ethanol analogs in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This guide will explore the scientific literature to provide a comprehensive overview of this promising class of compounds.

Synthetic Strategies for 2-(Pyridin-3-yloxy)ethanol and Its Analogs

The primary and most versatile method for the synthesis of 2-(pyridin-3-yloxy)ethanol and its analogs is the Williamson ether synthesis .[1][2][3][4] This classical organic reaction involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.

General Williamson Ether Synthesis Protocol

The synthesis of the parent compound, 2-(pyridin-3-yloxy)ethanol, can be achieved by reacting 3-hydroxypyridine with a suitable 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide, in the presence of a base.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the Williamson ether synthesis of 2-(Pyridin-3-yloxy)ethanol.

Step-by-Step Experimental Protocol:

-

Deprotonation of 3-Hydroxypyridine: To a solution of 3-hydroxypyridine in an appropriate aprotic solvent (e.g., DMF, THF), add a suitable base (e.g., sodium hydride, potassium carbonate). The reaction is typically stirred at room temperature until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution in the case of NaH.

-

Nucleophilic Substitution: To the resulting pyridin-3-olate solution, add the 2-carbon electrophile (e.g., 2-chloroethanol) dropwise. The reaction mixture is then heated to a temperature ranging from 50 to 100 °C for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(pyridin-3-yloxy)ethanol.

This general protocol can be adapted for the synthesis of a wide range of analogs by using substituted 3-hydroxypyridines or different electrophiles.

Biological Activities and Therapeutic Potential

Derivatives of the 2-(pyridin-3-yloxy)ethanol scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of pyridyloxy derivatives.[5][6] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Relevant Biological Assays:

-

Carrageenan-Induced Paw Edema in Rats: This is a widely used in vivo model to assess the anti-inflammatory activity of test compounds.[6][7]

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

-

Drug Administration: The test compound is administered orally or intraperitoneally at a specific time before carrageenan injection.

-

Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

-

-

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages: This in vitro assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

-

Treatment: The cells are pre-treated with the test compound for a specific duration, followed by stimulation with LPS.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA kits.

-

Analysis: The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is determined.

-

Neuroprotective Effects

The pyridine moiety is a common feature in many centrally acting drugs, and analogs of 2-(pyridin-3-yloxy)ethanol have shown promise as neuroprotective agents.[8][9][10][11]

A notable example is a study on 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, a compound with a similar pyridin-3-yloxy core, which demonstrated neuroprotective potential in a model of Alzheimer's disease.[8] The proposed mechanism involves the modulation of nicotinic acetylcholine receptors (nAChRs).

Key Biological Assays for Neuroprotection:

-

In Vitro Neurotoxicity Assays:

-

Cell Lines: Neuronal cell lines such as PC12 or SH-SY5Y are commonly used.

-

Induction of Toxicity: Neurotoxicity is induced by agents like β-amyloid peptides (Aβ), hydrogen peroxide (H₂O₂), or glutamate.

-

Treatment: Cells are co-treated with the neurotoxic agent and the test compound.

-

Viability Assessment: Cell viability is measured using assays like the MTT or LDH assay.

-

Analysis: The ability of the compound to protect cells from the toxic insult is quantified.

-

-

In Vivo Models of Neurodegeneration:

-

Animal Models: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or models of induced neurodegeneration (e.g., MPTP model for Parkinson's disease) are utilized.

-

Drug Administration: The test compound is administered to the animals for a specified period.

-

Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze or Y-maze.

-

Histopathological Analysis: Brain tissue is examined for markers of neurodegeneration, such as amyloid plaques or neuronal loss.

-

PIM Kinase Inhibition

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them attractive targets for cancer therapy.[12][13][14][15][16] Several pyridyl-containing scaffolds have been identified as potent PIM kinase inhibitors.

PIM Kinase Inhibition Assay Protocol:

-

Enzyme and Substrate: Recombinant human PIM-1 kinase and a suitable peptide substrate are used.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing ATP and magnesium chloride.

-

Inhibition Assay: The test compound is incubated with the enzyme and substrate.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP) or fluorescence-based assays.

-

Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for 2-(pyridin-3-yloxy)ethanol is limited in the public domain, general trends for related pyridinyloxy analogs suggest that:

-

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact biological activity and selectivity. Electron-donating or withdrawing groups can modulate the pKa of the pyridine nitrogen and influence interactions with the target protein.

-

Modification of the Ethanol Linker: The length and branching of the alkanol chain can affect the compound's flexibility and ability to fit into the binding pocket of a target. The hydroxyl group is often a key interaction point.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of a drug candidate is crucial for its success. While specific in vivo pharmacokinetic data for 2-(pyridin-3-yloxy)ethanol is scarce in the literature, in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential early steps in the drug discovery process.[17][18][19][20][21]

Table 1: Key In Vitro ADME Assays

| Parameter | Assay | Purpose |

| Solubility | Kinetic or Thermodynamic Solubility Assay | To determine the solubility of the compound in aqueous solutions at different pH values. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Permeability Assay | To assess the passive diffusion and active transport of the compound across biological membranes. |

| Metabolic Stability | Liver Microsomal Stability Assay or Hepatocyte Stability Assay | To evaluate the susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s). |

| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability. |

| CYP Inhibition | Cytochrome P450 Inhibition Assay | To assess the potential of the compound to inhibit major CYP enzymes, which can lead to drug-drug interactions. |

Diagram of the ADME Evaluation Workflow:

Caption: A typical workflow for the in vitro ADME profiling of a drug candidate.

Conclusion and Future Directions

The 2-(pyridin-3-yloxy)ethanol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility via the Williamson ether synthesis allows for the generation of diverse chemical libraries for biological screening. The demonstrated anti-inflammatory, neuroprotective, and kinase inhibitory activities of its analogs highlight the broad therapeutic potential of this chemical class.

Future research in this area should focus on:

-

Systematic SAR studies to elucidate the key structural features required for potent and selective activity against specific biological targets.

-

In-depth mechanistic studies to understand the molecular basis of the observed biological effects.

-

Comprehensive pharmacokinetic profiling of lead compounds to assess their drug-like properties.

-

Exploration of additional therapeutic areas where this scaffold may have utility.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of 2-(pyridin-3-yloxy)ethanol and its analogs can be unlocked, leading to the development of new and effective medicines for a range of human diseases.

References

-

Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). PMC. [Link]

-

Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. (n.d.). PubMed. [Link]

-

Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. (2016). PubMed. [Link]

-

Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. (n.d.). ResearchGate. [Link]

-

Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. (2023). PubMed. [Link]

-

Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. (2009). PubMed. [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]

-

Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. (n.d.). PubMed. [Link]

-

Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (n.d.). MDPI. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (n.d.). NIH. [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

-

In silico and in vitro ADME properties of compounds 1-12. (n.d.). ResearchGate. [Link]

-

Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed. [Link]

-

Differential effects of ethanol antagonism and neuroprotection in peptide fragment NAPVSIPQ prevention of ethanol-induced developmental toxicity. (n.d.). PubMed. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

-

Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). PMC. [Link]

-

Neuroprotective profile of pyruvate against ethanol-induced neurodegeneration in developing mice brain. (n.d.). PubMed. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. [Link]

-

Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. (n.d.). PMC. [Link]

- Process for the preparation of 2-chloro-3-hydroxy pyridine. (1999).

- Method of producing pyridine ethanol derivative. (2010).

-

Neuroprotective effects of ethanol extraction from Rubia yunnanensis Diels on chronic cerebral hypoperfusion: modulation of the System Xc-/GSH/GPX4 axis to alleviate oxidative stress and ferroptosis. (2025). PubMed Central. [Link]

-

Neuroprotective effect of Perillyl alcohol in sporadic Alzheimer's disease in rats. (2025). PubMed. [Link]

- Process for the production of 2-hydroxypyridine. (n.d.).

-

Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. (n.d.). The Royal Society of Chemistry. [Link]

-

ChemInform Abstract: Chemistry of 3‐Hydroxypyridine. Part 4. Synthesis of 2‐ and 2,3‐ Substituted 5‐(Fluoro(chloro)alkoxy)pyridines via 5‐Hydroxy‐2‐(4‐ nitrophenylazo)pyridines. (n.d.). Sci-Hub. [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of ethanol antagonism and neuroprotection in peptide fragment NAPVSIPQ prevention of ethanol-induced developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective profile of pyruvate against ethanol-induced neurodegeneration in developing mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of ethanol extraction from Rubia yunnanensis Diels on chronic cerebral hypoperfusion: modulation of the System Xc-/GSH/GPX4 axis to alleviate oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of Perillyl alcohol in sporadic Alzheimer's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines | MDPI [mdpi.com]

- 19. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for 2-(Pyridin-3-yloxy)ethanol

An In-depth Technical Guide to the Stability and Storage of 2-(Pyridin-3-yloxy)ethanol

Introduction

2-(Pyridin-3-yloxy)ethanol is a bifunctional organic molecule incorporating a pyridine ring, an ether linkage, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the basic pyridine nitrogen, the flexible ether bond, and the reactive hydroxyl group dictates its utility but also defines its stability profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of its chemical stability, potential degradation pathways, and optimal storage conditions is paramount to ensure its integrity, experimental reproducibility, and the safety of its handling.

This guide provides a detailed examination of the factors influencing the stability of 2-(Pyridin-3-yloxy)ethanol. It moves beyond generic storage advice to explain the underlying chemical principles, outlines potential degradation mechanisms, and provides actionable protocols for storage and analytical monitoring.

Physicochemical Properties and Stability Implications

While extensive experimental data for 2-(Pyridin-3-yloxy)ethanol is not widely published, its structural features allow for an expert assessment of its properties and stability. The molecule's behavior is governed by the interplay of its constituent functional groups.

| Property | Estimated Value / Characteristic | Implication for Stability & Storage |

| Molecular Formula | C₇H₉NO | - |

| Molecular Weight | 123.15 g/mol | - |

| Appearance | Likely a liquid or low-melting solid | Handling procedures should be appropriate for a liquid. |

| Boiling Point | High; estimated >200 °C | Low volatility at room temperature, but distillation requires vacuum. |

| Solubility | Soluble in water and polar organic solvents | Susceptible to hydrolysis if reactive impurities are present. |

| Hygroscopicity | Expected to be hygroscopic | The pyridine ring and hydroxyl group can form hydrogen bonds with water. Absorbed moisture can promote hydrolytic or acid/base-catalyzed degradation.[1][2] |

| pKa | ~4.5-5.5 (for the pyridinium ion) | The pyridine nitrogen is basic and will react with acids. The compound will be protonated and water-soluble at low pH. |

Chemical Stability and Potential Degradation Pathways

The stability of 2-(Pyridin-3-yloxy)ethanol is influenced by its susceptibility to oxidation, acid/base-catalyzed reactions, and photolytic decomposition. The primary sites of reactivity are the pyridine ring, the ether linkage, and the primary alcohol.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. While more resistant to electrophilic substitution than benzene, the nitrogen atom is a nucleophilic and basic site, making it susceptible to:

-

N-Oxidation: Strong oxidizing agents (e.g., hydrogen peroxide, peroxy acids) can oxidize the pyridine nitrogen to form the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing compounds.

-

Acid Reaction: As a base, the pyridine nitrogen will readily react with acids to form pyridinium salts. This is generally not a degradation pathway but alters the compound's physical properties.[1]

Reactivity of the Ether Linkage

Ether linkages are generally stable but can be cleaved under specific conditions:

-

Acid-Catalyzed Cleavage: Strong acids, particularly at elevated temperatures, can cleave the ether bond. However, this typically requires harsh conditions not encountered during standard storage.

-

Oxidative Cleavage & Peroxide Formation: In the presence of oxygen, especially when exposed to light or heat, ethers can undergo auto-oxidation to form unstable hydroperoxides and peroxides.[3] This is a critical safety and stability concern, as peroxides can be explosive and initiate further degradation.

Reactivity of the Primary Alcohol

The primary alcohol is a key site for oxidative degradation:

-

Oxidation: It can be readily oxidized to the corresponding aldehyde, 2-(pyridin-3-yloxy)acetaldehyde, and further to the carboxylic acid, 2-(pyridin-3-yloxy)acetic acid. This can be initiated by atmospheric oxygen (slowly), metal ion catalysts, or oxidizing agents.

These potential pathways are summarized in the diagram below.

Caption: Potential degradation pathways for 2-(Pyridin-3-yloxy)ethanol.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, a multi-faceted approach to storage is required to preserve the integrity of 2-(Pyridin-3-yloxy)ethanol. The following conditions are recommended to mitigate the risks of degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[4] | Reduces the rate of all chemical degradation reactions, especially auto-oxidation. Prevents accumulation of heat that can accelerate decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Displaces oxygen, preventing oxidation of the alcohol, auto-oxidation of the ether to form peroxides, and potential oxidation of the pyridine ring.[4] |

| Light | Protect from light. Store in an amber vial or in the dark.[1] | Light can catalyze the formation of free radicals, leading to the formation of peroxides from the ether linkage. |

| Moisture | Keep container tightly closed in a dry place.[1][3] | The compound is likely hygroscopic. Absorbed water can act as a medium for hydrolytic degradation or other reactions. |

| Container | Use chemically resistant glass containers (e.g., Type 1 borosilicate glass) with PTFE-lined caps. | Prevents leaching of contaminants from the container and ensures a tight seal against moisture and air. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and acid halides.[1][2] | Prevents vigorous and potentially hazardous reactions, including N-oxidation, ether cleavage, and salt formation. |

Stability-Indicating Analytical Methods

To ensure the quality of 2-(Pyridin-3-yloxy)ethanol over time, a validated stability-indicating analytical method is essential. Such a method must be able to separate the intact parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Analytical Workflow for Stability Assessment

The process involves subjecting the compound to stress conditions to intentionally generate degradation products, developing a method that can resolve these products, and then using that method to test samples stored under recommended long-term conditions.

Sources

The Energetic Landscape of Pyridyl Ethers: A Guide to Thermochemical Data for Advanced Research

Introduction: Why Thermochemical Data of Pyridyl Ethers is Critical for Scientific Advancement

Pyridyl ether moieties are prevalent scaffolds in numerous fields, most notably in medicinal chemistry and materials science. Their unique electronic structure, arising from the interplay between the electron-withdrawing pyridine ring and the flexible ether linkage, imparts critical properties to parent molecules. In drug development, these properties govern ligand-receptor binding affinities, metabolic stability, and pharmacokinetic profiles.[1] Understanding the fundamental thermochemistry of these compounds—quantified by properties such as the standard enthalpy of formation (ΔfH°), bond dissociation energy (BDE), and gas-phase acidity—is not merely an academic exercise. It provides a quantitative framework for predicting molecular stability, reactivity, and the energetic drivers of biological interactions, thereby accelerating the rational design of novel therapeutics and functional materials.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for determining the thermochemical data of pyridyl ether compounds. We will delve into the causality behind experimental choices, detail self-validating computational protocols, and present a curated compendium of thermochemical data to serve as a foundational resource for the scientific community.

Part 1: Experimental Determination of Thermochemical Properties

The empirical measurement of thermochemical data remains the gold standard for accuracy. These techniques, while often demanding, provide the benchmark against which all other methods are validated.

Combustion Calorimetry: Quantifying the Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3] Direct measurement is often impossible, so it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°).

Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of the high-purity crystalline pyridyl ether compound is placed in a crucible within a high-pressure vessel, the "bomb." A small amount of water is added to the bomb to ensure the final products are in their standard states.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically ~3 MPa).

-

Ignition & Measurement: The sample is ignited via an electrical fuse. The entire bomb is submerged in a known volume of water in a calorimeter. The heat released by the combustion reaction raises the temperature of the water, which is measured with high precision.

-

Calibration: The energy equivalent of the calorimeter system (bomb, water, stirrer, etc.) is determined by burning a standard reference material with a precisely known enthalpy of combustion, such as benzoic acid.

-

Data Reduction: The gross heat released is corrected for the ignition energy and any side reactions (e.g., formation of nitric acid from residual nitrogen) to obtain the standard internal energy of combustion (ΔcU°). This is then converted to the standard enthalpy of combustion (ΔcH°).

-

Calculation of ΔfH°: The standard enthalpy of formation of the solid compound is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Causality and Expertise: The choice of a static bomb (as opposed to a rotating bomb) is suitable for C, H, N, O compounds. The excess oxygen ensures complete combustion, a critical factor for accuracy.[2] The final conversion from the solid-state enthalpy of formation to the more fundamentally useful gas-phase value requires knowledge of the enthalpy of sublimation.

Vapor Pressure Measurement: Accessing Gas-Phase Data

To compare experimental results with theoretical calculations, which are typically performed on single molecules in the gas phase, the enthalpy of phase change (vaporization or sublimation) must be determined.